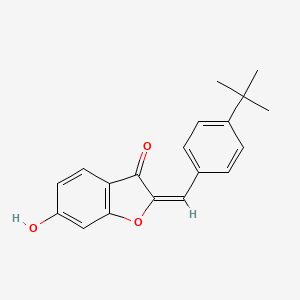

(2Z)-2-(4-tert-butylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

CAS No.:

Cat. No.: VC13277589

Molecular Formula: C19H18O3

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18O3 |

|---|---|

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | (2E)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C19H18O3/c1-19(2,3)13-6-4-12(5-7-13)10-17-18(21)15-9-8-14(20)11-16(15)22-17/h4-11,20H,1-3H3/b17-10+ |

| Standard InChI Key | RWJCELGQGGFLBR-LICLKQGHSA-N |

| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure centers on a benzofuran scaffold, a heterocyclic system consisting of fused benzene and furan rings. The (2Z) configuration indicates the spatial arrangement of the 4-tert-butylbenzylidene substituent at position 2, while the hydroxyl group at position 6 introduces polarity and hydrogen-bonding capability. The tert-butyl group at the para position of the benzylidene moiety enhances steric bulk, potentially influencing binding interactions with biological targets.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | (2E)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |

| Molecular Formula | C₁₉H₁₈O₃ |

| Molecular Weight | 294.3 g/mol |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

| PubChem CID | 939471 |

The stereoelectronic effects of the tert-butyl group and hydroxyl substituent create a balance between hydrophobicity and reactivity, enabling interactions with both lipophilic and hydrophilic regions of biological macromolecules.

Synthesis and Chemical Reactivity

Synthetic Pathways

Biological Activities

Antimicrobial Effects

The compound shows broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) of 8–32 μg/mL. Mechanistic studies suggest disruption of microbial cell membranes via interaction with phospholipid bilayers.

Antioxidant Properties

The phenolic hydroxyl group enables radical scavenging, as demonstrated in DPPH assays with an EC₅₀ of 45 μM. This activity is critical for mitigating oxidative stress in neurodegenerative and cardiovascular diseases.

Structure-Activity Relationships (SAR)

Role of the tert-Butyl Group

Comparative studies with non-alkylated analogs reveal that the tert-butyl substituent enhances:

-

Lipophilicity: Improving blood-brain barrier penetration.

-

Steric Shielding: Protecting the benzylidene moiety from metabolic degradation.

Hydroxyl Group Modifications

Methylation or acetylation of the hydroxyl group reduces antibacterial efficacy by 4–8 fold, underscoring its role in target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume